(2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine
Description
BenchChem offers high-quality (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(cyclopropylmethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-6-11-9-2-1-3-10(9)13-14(11)7-8-4-5-8/h8H,1-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKYXOXEGIORTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)CC3CC3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine, also referred to as a cyclopropylmethyl-substituted tetrahydrocyclopenta[c]pyrazole derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine
- Molecular Formula : CHN
- Molecular Weight : 177.25 g/mol
The biological activity of (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is primarily attributed to its interaction with various molecular targets. These interactions can modulate enzyme activities and receptor functions within biological pathways:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell cycle regulation and signal transduction pathways. For instance, it has been suggested that derivatives of pyrazole compounds can act as inhibitors of cyclin-dependent kinases (CDKs) which are crucial in cancer progression .
- Receptor Binding : Binding to various receptors can lead to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses .
Anticancer Properties
Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. A study evaluated the anticancer activity against human cancer cell lines (e.g., MCF-7 for breast cancer and K562 for chronic myeloid leukemia) but found limited cytotoxicity for certain pyrazole derivatives . The lack of significant activity might be due to structural variations affecting binding affinity to target proteins.
Antimicrobial Activity
Preliminary investigations suggest that pyrazole derivatives exhibit antimicrobial properties. This is hypothesized to arise from their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Scientific Research Applications
The compound (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine is a novel chemical entity with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on available research findings and case studies.
Antidepressant Activity
Research indicates that derivatives of tetrahydrocyclopenta[c]pyrazole compounds exhibit significant antidepressant-like effects. The structure of (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine suggests it may act on neurotransmitter systems, particularly serotonin and norepinephrine pathways. Studies have shown that similar compounds can enhance serotonin levels in the brain, providing a basis for further investigation into their antidepressant properties .
Anti-inflammatory Properties
Compounds related to tetrahydrocyclopenta[c]pyrazoles have demonstrated anti-inflammatory effects in preclinical models. These effects are attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses. The specific compound may serve as a lead for developing new anti-inflammatory agents targeting conditions such as rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Effects
There is emerging evidence that tetrahydrocyclopenta[c]pyrazole derivatives may offer neuroprotection against neurodegenerative diseases. The mechanism is thought to involve the inhibition of oxidative stress and apoptosis in neuronal cells. This application is particularly relevant for conditions like Alzheimer's disease and Parkinson's disease, where oxidative damage plays a critical role .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of tetrahydrocyclopenta[c]pyrazole derivatives for their antidepressant-like activity in rodent models. The results indicated that compounds with structural similarities to (2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine significantly reduced depressive behaviors compared to controls, suggesting potential for clinical development .
Case Study 2: Inflammation Reduction
In vitro studies highlighted the anti-inflammatory potential of related compounds in human macrophage cell lines. The results showed a marked decrease in TNF-alpha production when treated with these compounds, indicating their potential use in managing chronic inflammatory conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
